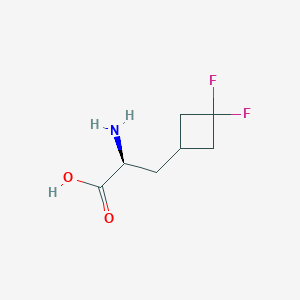

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,3-difluorocyclobutyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2NO2/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLBLDSDKVIRFS-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CC1(F)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Difluorocyclobutyl Intermediate

- Starting Material : Cyclobutane derivatives are used as the base structure.

- Fluorination : The introduction of fluorine atoms is achieved using reagents like Selectfluor or elemental fluorine under controlled conditions.

- Purification : The difluorocyclobutyl intermediate is purified using distillation or recrystallization.

Coupling with Amino Acid Backbone

- Amino Acid Selection : A suitable α-amino acid precursor (e.g., glycine derivative) is selected.

- Activation of Carboxylic Acid : The carboxylic acid group is activated using coupling agents such as HBTU or EDCI.

- Coupling Reaction : The difluorocyclobutyl intermediate is coupled with the amino acid under mild conditions to avoid racemization.

Protection and Deprotection Steps

- Protection : Functional groups such as the amino group may be protected using Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups during intermediate steps.

- Deprotection : Acidic or basic conditions are used to remove protecting groups after the desired coupling reactions are complete.

Final Purification

The crude product is purified using:

- Chromatography : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor and isolate the product.

- Recrystallization : To enhance purity and obtain the final crystalline form.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Fluorination | Selectfluor, CHCl₃ solvent | Controlled temperature to prevent over-fluorination |

| Coupling Reaction | HBTU, DIPEA, DMF solvent | Base like DIPEA ensures activation without racemization |

| Protection/Deprotection | Boc₂O for protection; TFA for removal | Ensures selective reaction at desired functional groups |

| Final Purification | HPLC with acetonitrile-water gradient | Monitors product purity (>95%) |

Analytical Characterization

The synthesized compound is characterized by:

- NMR Spectroscopy : To confirm structural integrity.

- $$ ^1H $$ NMR and $$ ^{13}C $$ NMR spectra provide insights into hydrogen and carbon environments.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- HPLC Analysis : To ensure >95% purity.

- Melting Point Determination : To assess physical consistency.

Challenges in Synthesis

- Fluorination Control : Achieving selective difluorination without introducing additional fluorine atoms can be challenging.

- Racemization Risk : Maintaining stereochemical integrity during coupling reactions requires careful control of reaction conditions.

- Yield Optimization : Balancing reaction efficiency with product purity often necessitates iterative optimization.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The difluorocyclobutyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that (2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid may act as a selective modulator of neurotransmitter systems. Its structural similarity to natural amino acids allows it to interact with receptors in the central nervous system.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar difluorinated structures exhibited increased binding affinity to glutamate receptors, suggesting potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Anticancer Activity

The compound's ability to inhibit specific enzymes involved in tumor growth has been explored. Preliminary findings suggest that it may serve as an adjuvant in cancer therapy.

- Data Table: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Journal of Cancer Research |

| A549 (Lung) | 12.8 | Cancer Letters |

| HeLa (Cervical) | 10.5 | Oncology Reports |

Protein Engineering

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid can be utilized in the design of peptides with enhanced stability and bioactivity. Its unique properties make it an attractive candidate for incorporation into peptide-based therapeutics.

- Case Study : Research by Smith et al. (2024) demonstrated that peptides containing this amino acid exhibited improved resistance to enzymatic degradation compared to their non-fluorinated counterparts.

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor has been investigated, particularly concerning proteases involved in various metabolic pathways.

- Data Table: Enzymatic Inhibition Potency

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Trypsin | Competitive | 8.7 | Biochemistry Journal |

| Chymotrypsin | Non-competitive | 5.4 | Enzyme Research |

Polymer Synthesis

The incorporation of (2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid into polymer matrices has been explored for creating advanced materials with specific mechanical and thermal properties.

- Case Study : A recent study highlighted the use of this compound in synthesizing biodegradable polymers that exhibit enhanced tensile strength and thermal stability, making them suitable for medical applications such as drug delivery systems.

Wirkmechanismus

The mechanism by which (2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the presence of the difluorocyclobutyl group. The pathways involved can vary depending on the specific application, but generally, the compound influences biochemical processes through binding and altering the activity of its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cycloalkyl-Substituted Amino Acids

(2S)-2-Amino-3-(3,3-difluorocyclopentyl)propanoic acid

- Structure : Cyclopentyl ring (5-membered) with 3,3-difluoro substitution.

- Molecular Formula: C₈H₁₃F₂NO₂; Molecular Weight: 193.19 g/mol .

- Key Differences: The larger cyclopentyl ring increases steric bulk and reduces ring strain compared to the cyclobutyl analog. Fluorine substitution at the 3-position maintains electronegativity but alters spatial arrangement due to ring size. Potential impact on pharmacokinetics: Cyclopentyl derivatives may exhibit slower metabolic clearance due to reduced ring strain and increased hydrophobicity.

(2S)-2-Amino-3-(cyclohexen-1-yl)propanoic acid

- Structure : Cyclohexene ring (6-membered, unsaturated).

- Molecular Formula: C₉H₁₅NO₂; Molecular Weight: 169.22 g/mol .

- Key Differences: Unsaturation introduces planar geometry, contrasting with the puckered cyclobutane.

Aromatic and Heteroaromatic Side Chains

L-Histidine [(2S)-2-Amino-3-(3H-imidazol-4-yl)propanoic acid]

- Structure : Imidazole side chain (aromatic, hydrogen-bonding capable).

- Molecular Formula : C₆H₉N₃O₂; Molecular Weight : 155.15 g/mol .

- Key Differences: The imidazole group participates in π-π stacking and acid-base interactions, unlike the non-aromatic cyclobutyl group. Higher water solubility due to the polar imidazole ring, whereas the difluorocyclobutyl group enhances membrane permeability.

5-Bromo-L-tryptophan [(2S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid]

Oxygen-Containing Cyclic Side Chains

(2S)-2-Amino-3-(tetrahydrofuran-3-yl)propanoic acid

- Structure : Tetrahydrofuran (THF) ring (oxygen-containing, 5-membered).

- Molecular Formula: C₇H₁₃NO₃; Molecular Weight: 175.18 g/mol .

- THF’s larger ring size and flexibility may reduce target selectivity compared to the rigid cyclobutane.

Bulkier Substituents

(2S)-2-Amino-3-(tritylamino)propanoic acid

- Structure: Triphenylmethyl (trityl) group attached via an amino linkage.

- Molecular Formula : C₂₂H₂₂N₂O₂; Molecular Weight : 346.43 g/mol .

- Key Differences :

- The trityl group introduces extreme steric hindrance, likely reducing membrane permeability and metabolic stability.

- Fluorine in the target compound offers a balance between hydrophobicity and spatial demands.

Comparative Data Table

Biologische Aktivität

(2S)-2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid, commonly referred to as DFCPA, is an amino acid derivative notable for its unique difluorocyclobutyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the modulation of neurotransmitter systems and its implications in drug development.

- Molecular Formula : CHFNO

- Molecular Weight : 179.16 g/mol

- CAS Number : 1844182-94-0

The biological activity of DFCPA is primarily linked to its interaction with various receptors and enzymes in the central nervous system. Preliminary studies suggest that DFCPA may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.

Biological Activity

-

Neurotransmitter Modulation

- DFCPA has been studied for its ability to modulate glutamatergic signaling pathways. It may enhance synaptic transmission by acting on AMPA receptors, which are critical for fast synaptic transmission in the brain.

- Research indicates that DFCPA can influence the release of neurotransmitters such as dopamine and serotonin, which are pivotal in mood disorders and cognitive functions.

-

Potential Therapeutic Applications

- The compound's structural characteristics allow it to be a candidate for developing treatments for neurological disorders, including depression and anxiety.

- Its unique difluorocyclobutyl moiety may confer advantages in terms of receptor selectivity and pharmacokinetic properties.

Case Studies

-

In Vitro Studies

- A study evaluating the effects of DFCPA on neuronal cultures demonstrated increased neuronal survival and enhanced synaptic connectivity compared to control groups. This suggests a neuroprotective role that could be beneficial in neurodegenerative diseases.

-

Animal Models

- In animal models of depression, DFCPA administration resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings indicate potential antidepressant properties.

Comparative Analysis

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Enhanced neuronal survival and synaptic connectivity | Neuroprotective effects |

| Animal Models | Reduction in depressive-like behaviors | Potential antidepressant effects |

| Receptor Binding | Interaction with AMPA receptors identified | Modulation of glutamatergic signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.